molecular formula C18H19N5O2S2 B6529084 3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine CAS No. 946238-55-7

3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine

Cat. No.: B6529084
CAS No.: 946238-55-7
M. Wt: 401.5 g/mol
InChI Key: MXKYYIHLEBZZKC-UHFFFAOYSA-N
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Description

3-{4-[(5-Methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine is a pyridazine derivative characterized by a piperazine ring substituted with a 5-methylthiophen-2-yl sulfonyl group at the 4-position and a pyridin-3-yl group at the 6-position of the pyridazine core. Pyridazine derivatives are recognized for their pharmacological versatility, including anti-inotropic, anti-platelet aggregation, antibacterial, and antiviral activities .

Properties

IUPAC Name

3-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c1-14-4-7-18(26-14)27(24,25)23-11-9-22(10-12-23)17-6-5-16(20-21-17)15-3-2-8-19-13-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKYYIHLEBZZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, especially on the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.

Scientific Research Applications

3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing mood and behavior. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations on the pyridazine core and piperazine-linked moieties. Key comparisons include:

Substituent Variations on the Pyridazine Core

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): Features a chlorine atom at the 3-position and a 3-(4-chlorophenoxy)propyl group on the piperazine. Reported activities: Anti-inotropic and anti-platelet aggregation effects attributed to the chloro and phenoxypropyl substituents . Key difference: The absence of a sulfonyl group may reduce metabolic stability compared to the target compound.

BG15649 (3-(4-fluorophenyl)-6-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}pyridazine) ():

  • Substitutes the pyridin-3-yl group with a 4-fluorophenyl moiety.
  • Molecular weight: 418.5 g/mol.
  • Key difference : The fluorophenyl group may enhance lipophilicity and blood-brain barrier penetration compared to the pyridin-3-yl group in the target compound .

Modifications on the Piperazine-Linked Moieties

Compounds from , such as 3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine and 3-(1,3-Benzodioxol-5-yl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine , exhibit:

  • Sulfanyl (-S-) linkages instead of sulfonyl (-SO₂-) groups.
  • Impact : Sulfonyl groups (as in the target compound) generally improve electrophilicity and receptor-binding specificity compared to sulfanyl groups, which are more prone to oxidation .

Data Table: Structural and Functional Comparisons

Compound Name Pyridazine Substituent Piperazine Substituent Molecular Weight (g/mol) Notable Activities Reference
3-{4-[(5-Methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine Pyridin-3-yl 5-Methylthiophen-2-yl sulfonyl 418.5 (analog from ) Underexplored (inferred kinase modulation)
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Chlorine 3-(4-Chlorophenoxy)propyl 422.3 Anti-platelet, anti-inotropic
BG15649 4-Fluorophenyl 5-Methylthiophen-2-yl sulfonyl 418.5 Likely CNS-targeted (fluorophenyl)
3-(1,3-Benzodioxol-5-yl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine 1,3-Benzodioxol-5-yl Pyridin-3-ylmethylsulfanyl ~390 (estimated) Potential antioxidant activity

Research Findings and Implications

Sulfonyl vs.

Pyridin-3-yl vs. Aromatic Substituents : The pyridin-3-yl group may facilitate hydrogen bonding with biological targets, offering higher selectivity than phenyl or fluorophenyl groups in certain contexts .

Chloro Substituents : Chlorine atoms (as in ’s compound) are associated with increased metabolic stability but may introduce toxicity risks absent in the target compound .

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